

Application of 2-(Piperazin-1-yl)aniline in the Synthesis of Vortioxetine

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Compound of Interest

Compound Name: 2-(Azepan-1-yl)aniline

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Introduction

Vortioxetine is a multimodal antidepressant used in the treatment of major depressive disorder. Its synthesis involves several key steps, with various routes developed to optimize yield, purity, and cost-effectiveness. A significant synthetic pathway utilizes the key intermediate, 2-(piperazin-1-yl)aniline. This document provides detailed application notes and protocols for the synthesis of vortioxetine, focusing on the utilization of this crucial intermediate. It is important to note that while the user's original query mentioned "**2-(Azepan-1-yl)aniline**," the established and documented precursor for vortioxetine synthesis is 2-(piperazin-1-yl)aniline.

Synthetic Pathway Overview

The synthesis of vortioxetine from 2-(piperazin-1-yl)aniline generally follows a three-step process. This pathway is advantageous as it avoids the use of palladium catalysts in the final key bond-forming step, which can be costly and difficult to remove from the final product.

The overall synthetic scheme is as follows:

- N-Arylation: Formation of 1-(2-nitrophenyl)piperazine through the reaction of a suitable nitro-substituted aryl halide with piperazine.

- Nitro Group Reduction: Reduction of the nitro group of 1-(2-nitrophenyl)piperazine to yield the key intermediate, 2-(piperazin-1-yl)aniline.
- Sandmeyer-type Reaction: Diazotization of 2-(piperazin-1-yl)aniline followed by a reaction with 2,4-dimethylthiophenol to form the final product, vortioxetine.

Experimental Protocols

Step 1: Synthesis of 1-(2-Nitrophenyl)piperazine

This initial step involves the nucleophilic aromatic substitution of a halogen on a nitro-activated benzene ring with piperazine.

Reaction Scheme:

Materials and Reagents:

Reagent/Material	Molecular Weight (g/mol)	Quantity	Molar Equivalents
1-Fluoro-2-nitrobenzene	141.10	14.1 g	1.0
Piperazine	86.14	43.1 g	5.0
Dimethyl Sulfoxide (DMSO)	78.13	100 mL	-

Procedure:

- To a solution of piperazine (5.0 eq) in DMSO, add 1-fluoro-2-nitrobenzene (1.0 eq).
- Heat the reaction mixture to 80-90°C and stir for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- The crude 1-(2-nitrophenyl)piperazine can be purified by column chromatography or recrystallization.

Quantitative Data:

Product	Theoretical Yield (g)	Actual Yield (g)	Yield (%)	Purity (by HPLC)
1-(2-Nitrophenyl)piperazine	20.7 g	18.2 g	88%	>98%

Step 2: Synthesis of 2-(Piperazin-1-yl)aniline

The nitro group of 1-(2-nitrophenyl)piperazine is reduced to an amine to form the pivotal intermediate, 2-(piperazin-1-yl)aniline. Catalytic hydrogenation is a common and efficient method for this transformation.[\[1\]](#)

Reaction Scheme:

Materials and Reagents:

Reagent/Material	Molecular Weight (g/mol)	Quantity	Molar Equivalents
1-(2-Nitrophenyl)piperazine	207.24	20.7 g	1.0
Palladium on Carbon (10% Pd)	-	1.0 g	-
Methanol	32.04	200 mL	-
Hydrogen Gas	2.02	Balloon or Parr shaker	-

Procedure:

- Dissolve 1-(2-nitrophenyl)piperazine (1.0 eq) in methanol in a flask suitable for hydrogenation.
- Carefully add 10% Palladium on carbon catalyst to the solution.
- Securely attach a hydrogen-filled balloon to the flask or place it in a Parr hydrogenation apparatus.
- Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 8-12 hours.
- Monitor the reaction by TLC until the starting material is completely consumed.
- Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
- Wash the Celite pad with methanol.
- Concentrate the filtrate under reduced pressure to yield 2-(piperazin-1-yl)aniline as a solid. This product is often used in the next step without further purification.

Quantitative Data:

Product	Theoretical Yield (g)	Actual Yield (g)	Yield (%)	Purity (by HPLC)
2-(Piperazin-1-yl)aniline	17.7 g	16.8 g	95%	>97%

Step 3: Synthesis of Vortioxetine via Sandmeyer-type Reaction

This final step involves the diazotization of the primary amine of 2-(piperazin-1-yl)aniline, followed by a coupling reaction with 2,4-dimethylthiophenol.[\[1\]](#)[\[2\]](#)

Reaction Scheme:

Materials and Reagents:

Reagent/Material	Molecular Weight (g/mol)	Quantity	Molar Equivalents
2-(Piperazin-1-yl)aniline	177.25	17.7 g	1.0
Acetic Acid	60.05	150 mL	-
Sodium Nitrite (NaNO ₂)	69.00	7.6 g	1.1
2,4-Dimethylthiophenol	138.23	15.2 g	1.1
Water	18.02	50 mL	-

Procedure:

- Dissolve 2-(piperazin-1-yl)aniline (1.0 eq) in acetic acid in a three-necked flask equipped with a thermometer and a dropping funnel.
- Cool the solution to 0-5°C in an ice-salt bath.
- Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
- Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
- In a separate flask, dissolve 2,4-dimethylthiophenol (1.1 eq) in acetic acid.
- Slowly add the solution of 2,4-dimethylthiophenol to the diazonium salt solution, keeping the temperature below 10°C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 1-2 hours, or until nitrogen evolution ceases.

- Cool the reaction mixture and pour it into ice-water.
- Basify the mixture with a suitable base (e.g., sodium hydroxide solution) to pH 8-9.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude vortioxetine.
- The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

Product	Theoretical Yield (g)	Actual Yield (g)	Yield (%)	Purity (by HPLC)
Vortioxetine (free base)	29.8 g	22.4 g	75%	>99%

Optional Step 4: Formation of Vortioxetine Hydrobromide Salt

For pharmaceutical applications, vortioxetine is often converted to its hydrobromide salt for improved stability and handling.[2][3]

Procedure:

- Dissolve the purified vortioxetine free base in a suitable solvent such as isopropanol or ethyl acetate.
- Slowly add one equivalent of 48% hydrobromic acid with stirring.
- Stir the mixture at room temperature for 1-2 hours to allow for complete precipitation of the salt.
- Filter the solid, wash with a small amount of the solvent, and dry under vacuum to obtain vortioxetine hydrobromide.

Quantitative Data:

Product	Theoretical Yield (g)	Actual Yield (g)	Yield (%)	Purity (by HPLC)
Vortioxetine HBr	28.2 g	26.5 g	94%	>99.5%

Visualizations

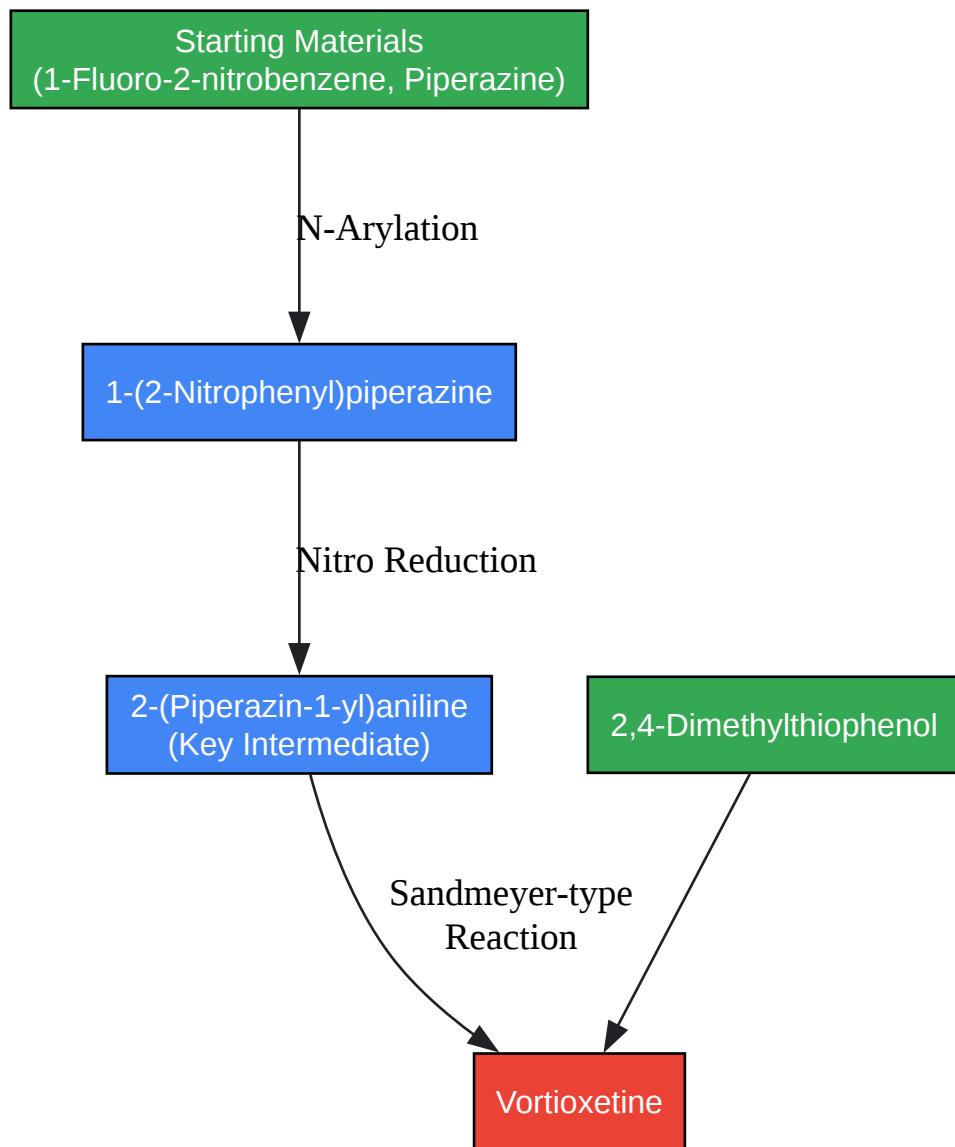
Experimental Workflow



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Caption: Synthetic workflow for vortioxetine from 2-(piperazin-1-yl)aniline.

Logical Relationship of Intermediates



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Caption: Key intermediates in the synthesis of vortioxetine.

Conclusion

The synthesis of vortioxetine via the 2-(piperazin-1-yl)aniline intermediate provides a robust and efficient method for the production of this important antidepressant. The protocols outlined in this document, supported by quantitative data and clear visualizations, offer a comprehensive guide for researchers and professionals in the field of drug development. Adherence to the specified reaction conditions and purification techniques is crucial for obtaining high yields and purity of the final active pharmaceutical ingredient.

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